The presence of the two chlorine atoms at the 4 and 5 positions of the pyridazinone ring makes 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one susceptible to nucleophilic substitution reactions. These reactions can be utilized to introduce various substituents at these positions, allowing for the generation of a diverse library of pyridazinone derivatives. [, , ]
For example, reactions with various amines, alkoxides, or thiols can lead to the replacement of one or both chlorine atoms with the corresponding amino, alkoxy, or thio substituents. [, , ]
In the field of pharmacology, the antiaggregation and hypotensive activities of pyridazinone derivatives make them promising candidates for the development of new therapeutic agents for cardiovascular diseases. The ability to inhibit platelet aggregation more potently than traditional drugs like acetylsalicylic acid opens up possibilities for more effective antithrombotic therapies1.
The anticancer and antiangiogenic properties of these compounds have been evaluated against liver, breast, and leukemia cancer cell lines. Compounds with pyridazinone scaffolds have shown inhibitory activities comparable to standard drugs like methotrexate, suggesting their potential as novel anticancer agents. Moreover, their ability to inhibit key proangiogenic cytokines indicates a role in preventing tumor progression2.
The antioxidant activities of pyridazinone derivatives have also been explored, with some compounds exhibiting superior radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests their potential use in combating oxidative stress-related diseases2.
Related compounds have been studied for their anxiolytic activity, with some showing significant binding affinity to rat brain membrane receptors and behavioral effects in rats, indicating potential applications in the treatment of anxiety disorders4.
The pharmacological effects of pyridazinone derivatives are attributed to their structural features, which allow them to interact with biological targets. For instance, the 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown to inhibit platelet aggregation significantly more effectively than acetylsalicylic acid and exhibit a hypotensive action that surpasses that of dihydralazine1. The presence of a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group in the 5-position seems to enhance these effects. Similarly, certain pyridazinone derivatives have been found to inhibit the viability of various human cancer cell lines and possess antiangiogenic activity against proangiogenic cytokines involved in tumor progression2. The inhibitory effects on human immunodeficiency virus type 1 reverse transcriptase by related tricyclic compounds further demonstrate the versatility of pyridazinone scaffolds in interacting with different biological pathways3.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4